molecular formula C16H15ClO3 B1378735 Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate CAS No. 1461708-15-5

Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate

Cat. No.: B1378735
CAS No.: 1461708-15-5
M. Wt: 290.74 g/mol
InChI Key: RRTXSMMVOCOJTH-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate: is an organic compound belonging to the class of benzoates It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate typically involves the esterification of 2-(benzyloxy)-5-chloro-4-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 2-(benzyloxy)-5-chloro-4-methylbenzoic acid.

    Reduction: Methyl 2-(benzyloxy)-5-chloro-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : This compound serves as an intermediate in synthesizing more complex organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries for developing new compounds.

2. Biological Research

  • Biological Activity : The compound's structural features allow it to interact with various biological targets, making it useful for studying enzyme interactions and metabolic pathways. Its lipophilicity enhances membrane permeability, which is crucial for bioactivity.
  • Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer and anti-inflammatory properties, indicating its potential as a therapeutic agent.

3. Medicinal Chemistry

  • Drug Development : Due to its unique structural characteristics, methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate is being investigated for its potential in developing new drugs targeting specific diseases. Its ability to modulate enzyme activity positions it as a candidate for further medicinal chemistry research .

4. Industrial Applications

  • Specialty Chemicals : The compound can be utilized in producing specialty chemicals and materials, including coatings and adhesives. Its unique properties make it suitable for formulating innovative products in various industrial sectors.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The chlorine atom may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

    Methyl 2-(benzyloxy)-4-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 2-(benzyloxy)-5-chlorobenzoate: Lacks the methyl group, which may influence its physical properties and interactions.

    Methyl 2-(benzyloxy)-4-chloro-5-methylbenzoate: Positional isomer with different substitution pattern, leading to variations in chemical behavior.

Uniqueness: Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Biological Activity

Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyloxy group and a chloro substituent on a methylbenzoate backbone. These structural components are critical for its biological activity, influencing solubility, permeability, and interaction with biological targets.

The mechanism of action for this compound is primarily linked to its ability to modulate enzyme activity and interact with cellular receptors. The benzyloxy group enhances lipophilicity, which aids in membrane permeability and bioavailability. The chlorine atom contributes to the compound's stability and reactivity, potentially facilitating interactions with target proteins or nucleic acids.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Compound Target Organism MIC (µM) Notes
This compoundMRSA8.7Comparable to standard antibiotics
Related CompoundsMSSA17.3Demonstrated significant antimicrobial activity

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory effects. Its structural features suggest potential interactions with inflammatory pathways, making it a candidate for further development in treating inflammatory diseases. The modulation of cytokine release and inhibition of cyclooxygenase enzymes are possible mechanisms through which this compound could exert its effects .

Case Studies

  • Antiviral Activity : In vitro studies have demonstrated the antiviral potential of compounds structurally related to this compound against hepatitis B virus (HBV). These studies reported effective inhibition of viral replication at low micromolar concentrations, indicating a promising avenue for further exploration in antiviral drug development .
  • Cytotoxicity Assessment : A significant aspect of evaluating the biological activity of this compound involves assessing its cytotoxicity. In several assays, this compound exhibited low cytotoxicity profiles, suggesting a favorable safety margin for therapeutic applications .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activity. Findings suggest that modifications to the benzyloxy group can enhance potency against specific targets while maintaining low toxicity levels .

Properties

IUPAC Name

methyl 5-chloro-4-methyl-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-8-15(13(9-14(11)17)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTXSMMVOCOJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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